molecular formula C13H16N4OS B13762918 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine CAS No. 72361-42-3

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine

Cat. No.: B13762918
CAS No.: 72361-42-3
M. Wt: 276.36 g/mol
InChI Key: PWZIYLLXMZBGQQ-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine is a complex organic compound that features a unique combination of functional groups, including a cyano group, an oxadiazole ring, and a thioxobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Mechanism of Action

The mechanism of action of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine (CAS: 72361-42-3) is a compound of interest due to its potential biological activities, particularly in pharmacology. Its unique structural features suggest a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is C13H16N4OS, with a molar mass of approximately 276.36 g/mol. The structure includes a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number72361-42-3
Molecular FormulaC13H16N4OS
Molar Mass276.36 g/mol
EINECS276-600-3

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. In a study involving diabetic rats induced with high-fat diet and streptozotocin (HFD-STZ), synthesized compounds demonstrated varying degrees of DPP-IV inhibitory activity. One compound showed a notable reduction in blood glucose levels compared to the standard drug vildagliptin .

Antitumor Activity

In vitro assays have been conducted to assess the antitumor activity of related oxadiazole derivatives. These studies revealed that certain derivatives displayed moderate to potent cytotoxic effects against various cancer cell lines. For instance, one compound exhibited an IC50 value of 9.4 µM across a panel of 11 different tumor cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition

The synthesized compounds were also evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that some derivatives had promising enzyme inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .

Case Study 1: Antidiabetic Properties

In a comparative study involving multiple synthesized compounds, one derivative demonstrated superior antidiabetic effects by significantly lowering blood glucose levels in diabetic rats when compared to vildagliptin. The study highlighted the importance of the oxadiazole group in enhancing the pharmacological profile of these compounds .

Case Study 2: Anticancer Activity

Another research focused on the synthesis of various oxadiazole derivatives showed that specific compounds had marked cytotoxic effects against cancer cell lines. The study's findings suggest that modifications in the oxadiazole structure can lead to enhanced biological activity, paving the way for new anticancer therapies .

Properties

CAS No.

72361-42-3

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

(E,4E)-4-(3,5-dimethyl-1,3,4-oxadiazol-2-ylidene)-2-(pyrrolidine-1-carbothioyl)but-2-enenitrile

InChI

InChI=1S/C13H16N4OS/c1-10-15-16(2)12(18-10)6-5-11(9-14)13(19)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3/b11-5+,12-6+

InChI Key

PWZIYLLXMZBGQQ-YDWXAUTNSA-N

Isomeric SMILES

CC1=NN(/C(=C\C=C(/C#N)\C(=S)N2CCCC2)/O1)C

Canonical SMILES

CC1=NN(C(=CC=C(C#N)C(=S)N2CCCC2)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.